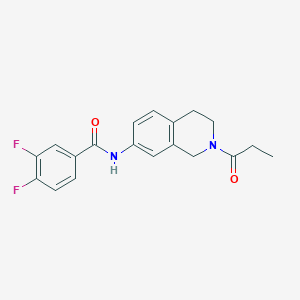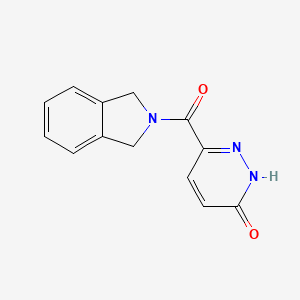
3,4-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry and drug discovery.
科学的研究の応用
Imaging Sigma-2 Receptor Status in Solid Tumors
A series of fluorine-containing benzamide analogs, including 3,4-difluoro derivatives, were synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds exhibited moderate to high affinity for sigma2 receptors and moderate to low affinity for sigma1 receptors. Biodistribution studies in mice bearing tumor allografts showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging applications (Tu et al., 2007).
Synthesis Techniques
The compound is involved in synthetic routes aiming at creating new chemical entities. For instance, it's related to the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives via isocyanide-based, three-component reactions. These synthetic approaches enable the production of compounds with potential applications in pharmaceutical and chemical research (Schuster et al., 2010).
Fluorinated Heterocycles in Pharmaceutical Industries
The compound also relates to the diverse synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their biological activity. This research showcases the synthetic potentials and applications of these protocols in creating fluorinated compounds with high utility (Wu et al., 2017).
Ligands for Sigma Receptors
Moreover, studies on tetrahydroisoquinolinyl benzamides as ligands for sigma receptors highlight the compound's relevance in developing ligands with high potency and selectivity for sigma2 receptors. These compounds, including those with 3,4-difluoro substitution, are investigated for their binding affinity and selectivity towards sigma receptors, which are significant in cancer diagnosis and therapy (Xu et al., 2007).
Anticancer Agent Synthesis
The compound's framework is also explored in the synthesis of anticancer agents, reflecting its significance in developing novel pharmaceuticals. Research into substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrates the compound's role in creating molecules with potential antitumor activities, further emphasizing its importance in medicinal chemistry (Redda et al., 2010).
特性
IUPAC Name |
3,4-difluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-2-18(24)23-8-7-12-3-5-15(9-14(12)11-23)22-19(25)13-4-6-16(20)17(21)10-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYVBZNWNLLVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)


![(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide](/img/structure/B2799957.png)

![4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2799961.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)

![N-(quinolin-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799964.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2799972.png)
